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Compound of Interest

Compound Name: Ethyl 5-chloro-2-iodobenzoate

Cat. No.: B3026556 Get Quote

An In-Depth Technical Guide to Ethyl 5-Chloro-2-Iodobenzoate: Properties, Reactivity, and

Spectroscopic Analysis

Introduction
Ethyl 5-chloro-2-iodobenzoate is a halogenated aromatic ester that serves as a highly

versatile and valuable intermediate in modern organic synthesis. Its strategic importance is

particularly pronounced in the pharmaceutical industry, where it functions as a key building

block for complex active pharmaceutical ingredients (APIs), including novel hypoglycemic

agents. The unique arrangement of its functional groups—an ethyl ester, a chloro substituent,

and a highly reactive iodo substituent—provides a platform for sequential and site-selective

chemical modifications.

This technical guide offers a comprehensive examination of the physical and chemical

properties of Ethyl 5-chloro-2-iodobenzoate. It is designed for researchers, medicinal

chemists, and process development scientists who require a deep understanding of this

compound's characteristics to effectively harness its synthetic potential. We will delve into its

structural attributes, reactivity profile, spectroscopic signatures, and established experimental

protocols, grounding all claims in authoritative data.

Compound Identification and Physical Properties
Accurate identification and knowledge of physical properties are foundational to the successful

application of any chemical reagent. Ethyl 5-chloro-2-iodobenzoate is unambiguously
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identified by its CAS number and molecular structure.

Figure 1: Chemical Structure of Ethyl 5-chloro-2-iodobenzoate.

The core physical and chemical identifiers for this compound are summarized below.

Identifier Value Source

IUPAC Name ethyl 2-chloro-5-iodobenzoate [1]

CAS Number 289039-54-9 [1][2][3][4]

Molecular Formula C₉H₈ClIO₂ [1][2][5]

Molecular Weight 310.51 g/mol [1][5]

Canonical SMILES
CCOC(=O)C1=C(C=CC(=C1)I)

Cl
[1][2]

InChIKey
YKRGIJMFCRDMOU-

UHFFFAOYSA-N
[1][2]

A summary of its key physical properties is provided in the table below. Note that some data is

based on computational predictions where experimental values are not readily available.

Property Value Source

Appearance
White to light yellow crystalline

powder (related acid)
[6]

Boiling Point 328.7 °C at 760 mmHg [7]

Density 1.745 g/cm³ [7]

Melting Point Not experimentally determined [7]

Solubility

Expected to be soluble in

common organic solvents

(e.g., ethyl acetate,

dichloromethane, THF) and

poorly soluble in water.

N/A
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Chemical Reactivity and Synthetic Applications
The synthetic utility of Ethyl 5-chloro-2-iodobenzoate is dictated by the differential reactivity

of its halogen substituents and the ester functional group.

The Carbon-Iodine Bond: A Gateway to Cross-Coupling
The most significant chemical attribute of this molecule is the presence of both chlorine and

iodine on the aromatic ring. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki,

Heck, Sonogashira), the carbon-iodine (C-I) bond is significantly more reactive than the carbon-

chlorine (C-Cl) bond.

Expertise & Experience Insight: This preferential reactivity is due to the lower bond dissociation

energy of the C-I bond compared to the C-Cl bond. Consequently, the oxidative addition of the

C-I bond to a low-valent palladium catalyst occurs at a much faster rate and under milder

conditions than the C-Cl bond. This allows for selective functionalization at the C2 position,

leaving the C5 chloro-substituent intact for subsequent transformations if desired. This makes

the molecule a powerful tool for building molecular complexity in a controlled manner.[8]

Ethyl 5-chloro-2-iodobenzoate

Suzuki Coupling

R-B(OH)₂
(Boronic Acid)

Pd(0) Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., Na₂CO₃, K₃PO₄)

Ethyl 5-chloro-2-(R)-benzoate

Click to download full resolution via product page

Figure 2: Generic Suzuki coupling reaction pathway.
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Ester Hydrolysis (Saponification)
The ethyl ester group can be readily hydrolyzed under basic conditions to yield the

corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid.[9] This reaction, known as

saponification, is a fundamental transformation that unmasks a carboxylate group for further

functionalization, such as amide bond formation.

Experimental Protocol: Hydrolysis of Ethyl 5-chloro-2-iodobenzoate[9]

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,

combine Ethyl 5-chloro-2-iodobenzoate (1 equivalent), water (approx. 4 volumes), sodium

hydroxide (approx. 1.1 equivalents), and ethanol (approx. 0.15 volumes).

Reaction: Heat the mixture to 75-80 °C with vigorous stirring. Maintain this temperature until

the reaction is complete, as monitored by a suitable technique like Thin Layer

Chromatography (TLC).

Scientist's Note: Ethanol is used as a co-solvent to increase the solubility of the organic

ester in the aqueous sodium hydroxide solution, thereby accelerating the reaction rate.

Workup: After cooling, filter the reaction mixture through diatomaceous earth to remove any

particulates.

Precipitation: Transfer the filtrate to a beaker and, under agitation, add hydrochloric acid to

adjust the pH to 1-2. This protonates the sodium carboxylate salt, causing the less soluble

carboxylic acid to precipitate out of the solution.

Isolation: Collect the solid product by filtration. Wash the filter cake with dilute hydrochloric

acid and then water to remove inorganic salts.

Drying: Dry the solid product under reduced pressure at a temperature below 50 °C to yield

pure 2-chloro-5-iodobenzoic acid.

Spectroscopic Characterization (Predicted)
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely

published, its spectroscopic features can be reliably predicted based on its structure and data
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from analogous compounds.[10][11]

Data Presentation: Predicted Spectroscopic Features
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Spectroscopy Feature
Predicted Chemical
Shift / Wavenumber

Rationale

¹H NMR Aromatic-H δ 7.0 - 8.0 ppm

Three distinct signals

in the aromatic region.

The positions are

influenced by the

electron-withdrawing

effects of the ester, Cl,

and I groups. Splitting

patterns will be

complex due to meta

and para couplings.

-CH₂- (quartet) δ ~4.4 ppm

Methylene protons of

the ethyl group,

deshielded by the

adjacent oxygen

atom. Split into a

quartet by the

neighboring methyl

group.

-CH₃ (triplet) δ ~1.4 ppm

Methyl protons of the

ethyl group, split into a

triplet by the

neighboring

methylene group.

¹³C NMR C=O (ester) δ ~165 ppm
Carbonyl carbon of

the ester group.

Aromatic-C δ 128 - 142 ppm

Four signals for the

aromatic carbons not

directly attached to

halogens.

C-I δ ~94 ppm Carbon directly

attached to iodine,

significantly shielded
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by the heavy atom

effect.[10]

C-Cl δ ~130-135 ppm
Carbon directly

attached to chlorine.

-CH₂- δ ~62 ppm
Methylene carbon of

the ethyl group.

-CH₃ δ ~14 ppm
Methyl carbon of the

ethyl group.

IR C=O Stretch ~1720-1735 cm⁻¹

Strong, sharp

absorption

characteristic of an

ester carbonyl group.

[10]

C-O Stretch ~1250-1300 cm⁻¹
Strong absorption for

the ester C-O bond.

Aromatic C=C ~1450-1600 cm⁻¹
Multiple medium-

intensity bands.

C-H (Aromatic) ~3050-3100 cm⁻¹
Medium to weak

absorptions.

C-H (Aliphatic) ~2850-2980 cm⁻¹
Medium absorptions

from the ethyl group.

Mass Spec Molecular Ion (M⁺) m/z = 310
The molecular ion

peak.

Isotope Pattern
M⁺ and M+2 peaks in

~3:1 ratio

Characteristic pattern

due to the presence of

one chlorine atom

(³⁵Cl and ³⁷Cl

isotopes).

Synthesis and Characterization Workflows
Synthesis via Sandmeyer Reaction
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A common route to this class of compounds involves a Sandmeyer reaction, starting from an

amino-substituted precursor. The following is a generalized workflow based on patent literature.

[12]

Experimental Protocol: Synthesis of Ethyl 2-chloro-5-iodobenzoate[12]

Diazotization: Ethyl 2-amino-5-iodobenzoate is treated with sodium nitrite in the presence of

a strong acid (like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of

cuprous chloride (CuCl) in hydrochloric acid.

Scientist's Note: This is the key chlorination step. The Cu(I) catalyst facilitates the

replacement of the diazonium group (-N₂) with a chlorine atom, releasing nitrogen gas.

The reaction is often warmed gently after the addition to ensure completion.

Extraction: Upon completion, the reaction mixture is extracted with an organic solvent, such

as dichloromethane.

Purification: The organic layer is washed, dried, and the solvent is removed under reduced

pressure to yield the crude product, which can be further purified by chromatography or

distillation. A reported yield for this transformation is 92%.[12]
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Ethyl 2-amino-5-iodobenzoate

1. Diazotization
(NaNO₂, HCl, 0-5°C)

In situ Diazonium Salt

2. Sandmeyer Reaction
(CuCl, HCl)

3. Extraction & Purification

Ethyl 5-chloro-2-iodobenzoate

Click to download full resolution via product page

Figure 3: Synthesis workflow via Sandmeyer reaction.

Protocol for Spectroscopic Analysis
Trustworthiness through Self-Validation: The following protocols are standard operating

procedures designed to yield high-quality, reproducible data for structural confirmation.

NMR Spectroscopy[10]

Sample Preparation: Accurately weigh and dissolve 10-20 mg of the compound in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or

higher). Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly

for the ¹³C spectrum.

IR Spectroscopy[10]

Sample Preparation: As the compound is likely a low-melting solid or liquid, an Attenuated

Total Reflectance (ATR) accessory is ideal. Apply a small, pure sample directly onto the

ATR crystal.

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a

background scan immediately prior to the sample scan to subtract atmospheric H₂O and

CO₂ signals.

Safety and Handling
Ethyl 5-chloro-2-iodobenzoate is a chemical reagent that must be handled with appropriate

care. The following GHS hazard classifications have been reported.[1]

Hazard Code Description

H302 Harmful if swallowed

H312 Harmful in contact with skin

H315 Causes skin irritation

H319 Causes serious eye irritation

H332 Harmful if inhaled

H335 May cause respiratory irritation

Handling Recommendations:

Always work in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.
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Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion
Ethyl 5-chloro-2-iodobenzoate is a synthetically powerful intermediate whose value lies in the

precise arrangement of its functional groups. The differential reactivity of the C-I versus C-Cl

bonds provides a reliable handle for selective cross-coupling reactions, while the ester group

offers a site for hydrolysis and subsequent derivatization. The predictive spectroscopic data

and established synthetic protocols outlined in this guide provide researchers with the critical

information needed to confidently and effectively utilize this compound in the development of

novel molecules for the pharmaceutical and materials science sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://patents.google.com/patent/CN104086361A/en
https://patents.google.com/patent/CN104086361A/en
https://www.benchchem.com/product/b3026556#physical-and-chemical-properties-of-ethyl-5-chloro-2-iodobenzoate
https://www.benchchem.com/product/b3026556#physical-and-chemical-properties-of-ethyl-5-chloro-2-iodobenzoate
https://www.benchchem.com/product/b3026556#physical-and-chemical-properties-of-ethyl-5-chloro-2-iodobenzoate
https://www.benchchem.com/product/b3026556#physical-and-chemical-properties-of-ethyl-5-chloro-2-iodobenzoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3026556?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

